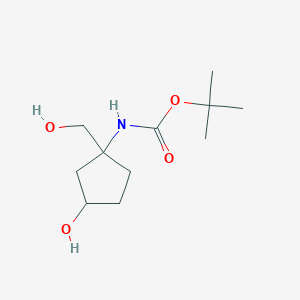

tert-Butyl (3-hydroxy-1-(hydroxymethyl)cyclopentyl)carbamate

Description

“tert-Butyl (3-hydroxy-1-(hydroxymethyl)cyclopentyl)carbamate” is a carbamate-protected cyclopentane derivative featuring hydroxyl and hydroxymethyl substituents at the 1- and 3-positions of the cyclopentyl ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality, a common strategy in organic synthesis to enhance stability and control reactivity during multi-step reactions.

Properties

IUPAC Name |

tert-butyl N-[3-hydroxy-1-(hydroxymethyl)cyclopentyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-11(7-13)5-4-8(14)6-11/h8,13-14H,4-7H2,1-3H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZICKPKNTMWZSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC(C1)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646964 | |

| Record name | tert-Butyl [3-hydroxy-1-(hydroxymethyl)cyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889956-86-9 | |

| Record name | tert-Butyl [3-hydroxy-1-(hydroxymethyl)cyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-hydroxy-1-(hydroxymethyl)cyclopentyl)carbamate typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, such as the Diels-Alder reaction or cyclization of appropriate precursors.

Introduction of Hydroxymethyl and Hydroxy Groups: The hydroxymethyl and hydroxy groups can be introduced via selective functionalization reactions, such as hydroxylation of the cyclopentane ring.

Carbamate Formation: The final step involves the reaction of the functionalized cyclopentane with tert-butyl isocyanate under mild conditions to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a hydrogen atom.

Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of appropriate catalysts.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Dehydroxylated cyclopentane derivatives.

Substitution: Cyclopentane derivatives with substituted functional groups.

Scientific Research Applications

Tert-Butyl (3-hydroxy-1-(hydroxymethyl)cyclopentyl)carbamate is an organic compound belonging to the carbamate family. It has a molecular formula of and a molecular weight of approximately 231.29 g/mol. The compound features a tert-butyl group attached to a cyclopentyl structure, which includes both hydroxy and hydroxymethyl functional groups.

Applications

This compound has potential applications in pharmaceuticals and organic synthesis.

Scientific Research

- Chemistry It can be used as a building block for synthesizing complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

- Biology This compound can be used to study enzyme-catalyzed reactions involving carbamates and investigate interactions between carbamates and biological macromolecules.

- Medicine It is explored for potential therapeutic uses, such as its ability to inhibit certain enzymes and its potential as a drug precursor.

- Industry It is used in the production of pharmaceuticals and agrochemicals and as an intermediate in synthesizing other valuable compounds.

Reactions

Tert-Butyl N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate can undergo several types of chemical reactions:

- Oxidation It can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate () and chromium trioxide ().

- Reduction It can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride () or sodium borohydride ().

- Substitution It can participate in nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups, using reagents like thionyl chloride () or phosphorus tribromide ().

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxy-1-(hydroxymethyl)cyclopentyl)carbamate involves the hydrolysis of the carbamate group to release the active compound. This process is catalyzed by enzymes such as esterases and carbamoylases. The released compound can then interact with its molecular targets, which may include enzymes, receptors, or other biomolecules, to exert its effects.

Comparison with Similar Compounds

Key Compounds for Comparison:

tert-Butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3):

- Differs by substitution of the 3-hydroxy group with a ketone (oxo group).

- Higher hydrophobicity (Log S = -2.2) compared to hydroxylated derivatives due to reduced hydrogen-bonding capacity .

- Lower topological polar surface area (TPSA = 55.6 Ų) versus compounds with multiple hydroxyl groups .

(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate (CAS 168960-18-7): Features a phenylpropan-2-yl backbone with methoxy(methyl)amino substitution. Similarity score: 0.66 compared to the target compound, driven by shared carbamate protection and hydroxyl/amide functionalities .

tert-Butyl (3-hydroxycyclohexyl)carbamate (CAS 610302-03-9): Cyclohexane ring instead of cyclopentane. Higher molecular weight (213.3 g/mol vs.

Table 1: Physicochemical Properties of Selected Analogues

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Log S | TPSA (Ų) | Hydrogen Bond Donors |

|---|---|---|---|---|---|---|

| tert-Butyl (3-oxocyclopentyl)carbamate | 847416-99-3 | C₁₀H₁₇NO₃ | 199.25 | -2.2 | 55.6 | 1 |

| (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate | 155836-47-8 | C₂₁H₂₅NO₃ | 339.43 | -4.1 | 66.4 | 2 |

| tert-Butyl (3-hydroxycyclohexyl)carbamate | 610302-03-9 | C₁₁H₂₁NO₃ | 213.3 | -2.8 | 66.4 | 2 |

Reactivity and Stability Trends

- Bond Dissociation Energies :

Cyclopentyl radicals (e.g., in cyclopentylamine) exhibit bond dissociation energies (BDE) at 5.7 eV for N–C bonds, lower than linear alkyl chains (e.g., ethyl radicals at 8.3–9.0 eV). This suggests cyclopentyl derivatives, including the target compound, may undergo radical-mediated decomposition more readily than linear analogs . - Stereochemical Influence :

Stereoisomers of tert-butyl (3-hydroxycyclopentyl)carbamate (e.g., (1R,3S) vs. (1R,3R)) show identical similarity scores (1.00), indicating minimal stereochemical impact on bulk properties like solubility or reactivity in certain assays .

Critical Analysis of Divergent Evidence

- highlights that cyclopentyl radical dissociation is heteroatom-independent, contrasting with linear chains where heteroatoms (O vs. N) significantly alter BDEs. This underscores the unique stability of cyclopentyl-based carbamates in radical-mediated processes .

- reveals that stereoisomers of tert-butyl (3-hydroxycyclopentyl)carbamate are structurally indistinguishable in similarity metrics, but biological activity (e.g., enzyme inhibition) may diverge due to spatial orientation .

Biological Activity

tert-Butyl (3-hydroxy-1-(hydroxymethyl)cyclopentyl)carbamate is a carbamate compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H21NO4

- Molecular Weight : 229.29 g/mol

- CAS Number : 889956-86-9

The compound features a cyclopentyl structure with hydroxymethyl and hydroxy functional groups, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on its potential as an inhibitor in various biochemical pathways.

1. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its mechanism could involve disrupting bacterial cell membranes or inhibiting essential enzymes, similar to other carbamate derivatives.

Table 1: Antimicrobial Activity Comparison

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| tert-Butyl Carbamate | E. coli, S. aureus | 250 µg/mL |

| Control Compound A | E. coli, S. aureus | 200 µg/mL |

| Control Compound B | E. coli, S. aureus | 300 µg/mL |

2. Anticancer Properties

Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast (MCF7) and cervical (HeLa) cancer cells. The compound demonstrated selective cytotoxicity, indicating potential as a chemotherapeutic agent.

Case Study: Cytotoxicity Assay Results

- Cell Line : MCF7

- IC50 : 15 µM

- Cell Line : HeLa

- IC50 : 20 µM

These results suggest that the compound can effectively reduce cell viability in cancerous cells.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific molecular targets involved in cell signaling pathways related to apoptosis and proliferation.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial data indicate moderate bioavailability and a favorable safety profile in animal models.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~50% |

| Half-life | 4 hours |

| Clearance | 10 mL/min/kg |

Q & A

Q. What are the optimal synthetic routes for tert-Butyl (3-hydroxy-1-(hydroxymethyl)cyclopentyl)carbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves carbamate protection of cyclopentanol derivatives. For example, tert-butyl carbamate groups can be introduced via nucleophilic substitution or coupling reactions. Key factors include:

- Temperature control : Excessive heat may degrade the hydroxymethyl or hydroxyl groups .

- Catalyst selection : Use of mild bases (e.g., DMAP) to avoid side reactions with sensitive functional groups .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the product from unreacted intermediates .

- Yield optimization : Pilot reactions under inert atmospheres (N₂/Ar) improve reproducibility .

Q. How can the stereochemical integrity of the cyclopentane ring be preserved during synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-configured starting materials to enforce stereoselectivity .

- Low-temperature reactions : Minimize epimerization by maintaining reactions below 0°C during critical steps (e.g., carbamate formation) .

- Analytical validation : Confirm enantiomeric purity via chiral HPLC or polarimetry .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to verify hydroxyl, hydroxymethyl, and tert-butyl group integration. Aromatic protons (if present in intermediates) should show distinct coupling patterns .

- IR spectroscopy : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and hydroxyl O–H stretch (~3200–3600 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion ([M+H]⁺ or [M+Na]⁺) and fragment patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify regioselectivity in nucleophilic substitutions .

- Reaction path sampling : Algorithms like Nudged Elastic Band (NEB) map energy barriers for hydroxyl group participation in cyclization or oxidation .

- Machine learning : Train models on existing carbamate reaction datasets to predict optimal solvents/catalysts .

Q. What strategies resolve contradictions in toxicity data between different safety data sheets (SDS)?

- Methodological Answer :

- Comparative hazard assessment : Cross-reference SDS entries (e.g., GHS classifications, LD₅₀ values) from multiple vendors. For example:

| Source | Hazard Statements | Notes |

|---|---|---|

| Kishida Chemical () | No GHS classification | Non-toxic in acute oral studies |

| ChemScene () | H315 (skin irritation) | Contradicts Kishida’s data |

- In vitro testing : Conduct MTT assays on mammalian cell lines (e.g., HEK293) to validate cytotoxicity .

- Environmental impact : Use OECD 301F biodegradation tests to assess ecological persistence .

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- pH-dependent degradation studies :

- Acidic conditions (pH < 3) : Tert-butyl carbamates undergo hydrolysis to form unstable intermediates; monitor via TLC or LC-MS .

- Basic conditions (pH > 10) : Hydroxide ion attack at the carbamate carbonyl leads to cleavage. Use Arrhenius plots to quantify degradation rates .

- Steric shielding : The tert-butyl group reduces nucleophilic attack on the carbamate nitrogen, enhancing stability in polar aprotic solvents .

Data Contradiction Analysis

Q. Why do different sources report conflicting solubility profiles for this compound?

- Methodological Answer :

- Solvent polarity : Discrepancies arise from testing in varying solvents (e.g., DMSO vs. water).

- Impurity effects : Residual starting materials (e.g., cyclopentanol derivatives) may artificially alter solubility .

- Standardization : Follow OECD 105 guidelines for consistent solubility measurements .

Experimental Design Considerations

Q. What protocols ensure safe handling of this compound in oxygen-sensitive reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.